Fotemustine

melanoma chemotherapy comparative efficacy

Fotemustine is a third-generation nitrosourea whose phosphonoalanine bioisostere confers superior blood-brain barrier (BBB) penetration compared to carmustine and lomustine. Phase III evidence shows a 2.2-fold higher overall response rate (15.2% vs 6.8%) and a 3.15-fold longer time to brain metastasis (22.7 vs 7.2 months) versus dacarbazine. It lacks the hepatotoxicity observed with earlier nitrosoureas and is active in temozolomide-resistant glioblastoma. Ideal for melanoma brain metastasis, recurrent glioma, and MGMT-resistance research.

Molecular Formula C9H19ClN3O5P
Molecular Weight 315.69 g/mol
CAS No. 92118-27-9
Cat. No. B1673584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFotemustine
CAS92118-27-9
Synonymsdiethyl-1-(3-(2-chloroethyl)-3-nitrosoureido)ethylphosphonate
fotemustine
Muphoran
Mustoforan
S 10036
S-10036
Molecular FormulaC9H19ClN3O5P
Molecular Weight315.69 g/mol
Structural Identifiers
SMILESCCOP(=O)(C(C)NC(=O)N(CCCl)N=O)OCC
InChIInChI=1S/C9H19ClN3O5P/c1-4-17-19(16,18-5-2)8(3)11-9(14)13(12-15)7-6-10/h8H,4-7H2,1-3H3,(H,11,14)
InChIKeyYAKWPXVTIGTRJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 2600 mg/L at 25 °C (est)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fotemustine Procurement: A Third-Generation Nitrosourea for Melanoma and Glioma


Fotemustine (CAS 92118-27-9) is a third-generation chloroethylating nitrosourea alkylating agent with established antineoplastic activity, primarily approved for disseminated malignant melanoma and primary malignant cerebral tumors [1]. A key structural feature differentiating it from earlier-generation nitrosoureas is the grafting of a phosphonoalanine bioisostere, which confers enhanced lipophilicity and improved penetration across the blood-brain barrier compared to carmustine (BCNU) and lomustine (CCNU) [1]. The compound functions by inducing DNA alkylation and cross-linking, with O6-alkylguanine lesions being the critical cytotoxic event [2].

Why Generic Substitution of Fotemustine Fails: Key Differentiators from Other Nitrosoureas


Substituting fotemustine with another nitrosourea such as carmustine or lomustine, or with the structurally distinct alkylator dacarbazine, is not equivalent due to significant differences in clinical efficacy, safety profile, and pharmacokinetic behavior. For instance, fotemustine demonstrates a superior overall response rate (ORR) compared to dacarbazine in first-line metastatic melanoma [1] and a markedly longer time to brain metastasis [1]. Preclinically, fotemustine exhibits a favorable hepatic safety profile, lacking the hepatotoxicity associated with lomustine and carmustine [2]. Furthermore, its unique ability to effectively penetrate the blood-brain barrier distinguishes it for treating brain metastases, a feature not shared by all alkylating agents [3]. These quantifiable differences in therapeutic outcomes and safety underscore why direct interchange is not scientifically or clinically justified.

Fotemustine Evidence Guide: Quantifiable Differentiation Against Comparators


Fotemustine Achieves Higher Overall Response Rate vs. Dacarbazine in Metastatic Melanoma

In a Phase III randomized study of first-line disseminated melanoma, fotemustine demonstrated a significantly higher overall response rate (ORR) compared to dacarbazine (DTIC) [1]. The ORR was 15.2% for fotemustine versus 6.8% for DTIC (P=0.043) in the intent-to-treat population [1].

melanoma chemotherapy comparative efficacy

Fotemustine Significantly Prolongs Time to Brain Metastasis vs. Dacarbazine

In the same Phase III trial comparing fotemustine to dacarbazine, a key secondary endpoint was the time to occurrence of brain metastases (BM) in patients without BM at study entry [1]. Fotemustine treatment resulted in a median time to BM of 22.7 months, compared to only 7.2 months for dacarbazine (P=0.059) [1].

brain metastasis melanoma prevention

Fotemustine Lacks Hepatotoxicity Compared to Carmustine and Lomustine

A comparative preclinical study in rats evaluated the hepatotoxic potential of three nitrosoureas [1]. Unlike lomustine and carmustine, which induced pericholangitis, intrahepatic cholestasis, and accumulation of cells in G2+M phase, fotemustine was found to be non-hepatotoxic at doses up to 50 mg/kg [1]. Fotemustine preferentially induced S-phase perturbations, a distinct cell cycle effect [1].

hepatotoxicity safety nitrosourea

Fotemustine Demonstrates Superior Blood-Brain Barrier Penetration Among Nitrosoureas

Fotemustine's unique phosphonoalanine structure enhances its lipophilicity and enables efficient penetration of the blood-brain barrier (BBB) [1]. Pharmacokinetic studies using 14C-labeled fotemustine in cancer patients show that 50-60% of the administered radioactivity is recovered in urine, with no parent drug detected, indicating extensive metabolism and tissue distribution including the CNS [REFS-1, REFS-2]. This property is highlighted in drug monographs, which state that among nitrosoureas, fotemustine exhibits the strongest BBB penetrating capacity [1].

blood-brain barrier CNS penetration pharmacokinetics

Fotemustine: Optimal Research and Industrial Application Scenarios


First-Line Therapy for Disseminated Melanoma with High Risk of Brain Metastasis

Based on Phase III evidence showing a 2.2-fold higher overall response rate (15.2% vs 6.8%) and a 3.15-fold longer time to brain metastasis (22.7 vs 7.2 months) compared to dacarbazine [1], fotemustine is a preferred first-line agent for patients with disseminated melanoma who are at high risk for developing cerebral lesions. The prolonged prevention of brain metastasis is a key differentiator for procurement in this clinical setting.

Treatment of Primary Malignant Glioma and Recurrent Glioblastoma

Fotemustine's well-documented ability to cross the blood-brain barrier [REFS-1, REFS-2] makes it a rational choice for primary and recurrent malignant gliomas. Its activity is particularly relevant in the context of temozolomide-pretreated glioblastoma, where it has been evaluated as a second-line option [3]. The absence of hepatotoxicity observed in preclinical models [4] may also be advantageous in patients with pre-existing hepatic concerns.

Research into MGMT-Mediated Resistance Mechanisms

Fotemustine serves as a valuable tool compound for investigating resistance to O6-alkylating agents. Studies show that acquired resistance to fotemustine is primarily driven by reactivation of the DNA repair enzyme MGMT via gene hypermethylation [5]. This model is useful for screening MGMT inhibitors or evaluating new analogs designed to overcome this resistance pathway.

Comparative Preclinical Studies on Nitrosourea Toxicity

As a nitrosourea that lacks the hepatotoxic effects of its predecessors carmustine and lomustine [4], fotemustine is an essential comparator in preclinical studies evaluating drug-induced liver injury (DILI). Its distinct cell cycle perturbation profile (S-phase vs. G2+M arrest) [4] also makes it a unique agent for studying the mechanistic basis of nitrosourea-induced cytotoxicity and cell cycle effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fotemustine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.